(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate
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Overview
Description
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Compounds with benzenesulfonate units, particularly those involved in the study of zinc phthalocyanine derivatives, have been found to have significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020). The ability to generate singlet oxygen upon light activation makes them promising candidates as photosensitizers in the targeted destruction of cancer cells.
Antimicrobial and Antifungal Activities
Sulfonamide derivatives, including those with benzylidene motifs, have demonstrated significant antimicrobial and antifungal activities. This suggests the potential of such compounds to serve as leads for the development of new antimicrobial agents. For instance, compounds containing 3,4,5-trimethoxy and 4-hydroxy derivatives have shown interesting cytotoxic activities and strong inhibition of carbonic anhydrase (CA) enzymes, which could be crucial for further anti-tumor activity studies (Gul et al., 2016). Additionally, novel quinazolinone derivatives with sulfonamide groups have been evaluated for antimicrobial activity, showcasing the broad therapeutic potential of such compounds (Habib, Hassan, & El‐Mekabaty, 2013).
Synthesis of Heterocyclic Compounds
The structural features of benzylidene-benzenesulfonate derivatives are conducive to the synthesis of heterocyclic compounds, which are pivotal in the development of pharmaceuticals and materials science. For example, the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of certain precursors has enabled the synthesis of dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives, illustrating the versatility of such compounds in organic synthesis (Gabriele et al., 2006).
Future Directions
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8S/c1-28-19-14-22(30-3)21(29-2)11-15(19)12-23-24(25)18-10-9-16(13-20(18)31-23)32-33(26,27)17-7-5-4-6-8-17/h4-14H,1-3H3/b23-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGBMMGFKSAHFG-FMCGGJTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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